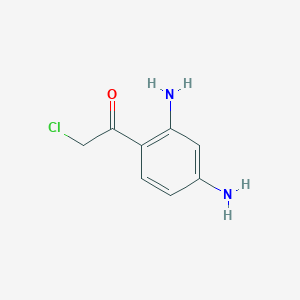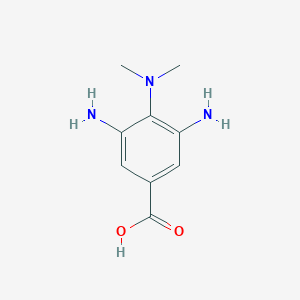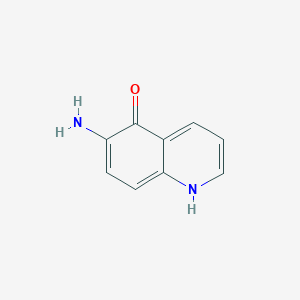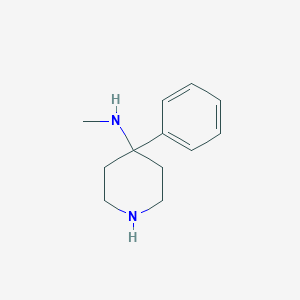![molecular formula C13H9ClN2OS B067610 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 178449-64-4](/img/structure/B67610.png)
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods, and its applications in scientific research have been investigated.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied in detail. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. The compound has also been found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB signaling pathway.
Biochemische Und Physiologische Effekte
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Furthermore, this compound has been found to exhibit antiangiogenic activity by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its ability to selectively inhibit the growth of cancer cells. This makes it a potential candidate for developing anticancer drugs. Additionally, this compound has been found to exhibit low toxicity towards normal cells, which is an important factor in drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One of the potential directions is to investigate its use as a fluorescent probe for detecting metal ions. Another direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Furthermore, the development of more efficient synthesis methods for this compound can also be a potential future direction. Finally, the investigation of its potential use in the treatment of other diseases, such as inflammatory diseases, can also be a potential future direction.
In conclusion, 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of potential drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been reported in the literature using different methods. One of the common methods involves the reaction of 4-chloroaniline, methyl isothiocyanate, and 2-methylimidazole in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give the final product. Another method involves the reaction of 2-methylimidazole-4-carboxaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been investigated for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
CAS-Nummer |
178449-64-4 |
|---|---|
Produktname |
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Molekularformel |
C13H9ClN2OS |
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI-Schlüssel |
ITXOUUVOKRGNSM-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
Synonyme |
6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)







![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)



